molecular formula C10H10F3N B1457268 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1423030-95-8

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1457268
CAS No.: 1423030-95-8
M. Wt: 201.19 g/mol
InChI Key: RMSJJHZOMXZVMU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with appropriate N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and phenanthroline in acetonitrile at 35°C, yielding the desired product with high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSJJHZOMXZVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

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